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Abstract

JBJ-07-149 is a potent and selective allosteric inhibitor of the epidermal growth factor receptor
(EGFR) harboring the L858R/T790M mutations, a common mechanism of resistance to first
and second-generation EGFR tyrosine kinase inhibitors (TKISs) in non-small cell lung cancer
(NSCLC). This document provides a comprehensive technical overview of JBJ-07-149,
including its mechanism of action, quantitative efficacy data, detailed experimental protocols for
its evaluation, and its role as a foundational molecule for the development of targeted protein
degraders.

Core Mechanism of Action

JBJ-07-149 functions as an allosteric inhibitor of the EGFR L858R/T790M mutant.[1][2] Unlike
ATP-competitive inhibitors that bind to the kinase's active site, allosteric inhibitors bind to a
distinct pocket on the enzyme, inducing a conformational change that leads to inhibition of its
catalytic activity.[1] This alternative binding mode provides a therapeutic strategy to overcome
resistance mutations that emerge within the ATP-binding site.[1] The primary signaling pathway
influenced by JBJ-07-149 is the EGFR signaling cascade, which plays a critical role in cell
proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many
cancers.

Signaling Pathway Diagram
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Caption: EGFR signaling pathway and the inhibitory action of JBJ-07-149.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of JIBJ-07-149 from biochemical and cell-
based assays.

Compound Target Assay Type IC50 (nM) Reference
EGFR Biochemical

JBJ-07-149 _ 1.1 [1][31[4]
L858R/T790M Kinase Assay
EGFR Biochemical

DDC-01-163 . 45 [1]
L858R/T790M Kinase Assay

Table 1: Biochemical inhibitory activity of JIBJ-07-149 and its derivative DDC-01-163 against
the mutant EGFR kinase.
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Compound Cell Line Condition EC50 (pM) Reference
Ba/F3 (EGFR ,

JBJ-07-149 Single Agent 4.9 [11[3][4]
L858R/T790M)
Ba/F3 (EGFR In presence of

JBJ-07-149 _ 0.148 [1][31[4]
L858R/T790M) Cetuximab
Ba/F3 (EGFR _

DDC-01-163 Single Agent 0.096 [2]
L858R/T790M)
Ba/F3 (Wild-Type ]

DDC-01-163 Single Agent > 10 [2]

EGFR)

Table 2: Anti-proliferative activity of JBJ-07-149 and DDC-01-163 in engineered Ba/F3 cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro EGFR Kinase Assay

This assay quantifies the direct inhibitory effect of IBJ-07-149 on the enzymatic activity of the
purified EGFR L858R/T790M mutant protein.

Materials:

e Recombinant EGFR L858R/T790M enzyme

» Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCI2, 1 mM EGTA, 5 mM [3-
glycerophosphate, 5% glycerol, 0.2 mM DTT)

e ATP

o Peptide substrate (e.g., Y12-Sox conjugated peptide)

e JBJ-07-149 stock solution in DMSO

o 384-well plates
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o Plate reader capable of detecting fluorescence or luminescence
Protocol:
o Prepare serial dilutions of JBJ-07-149 in 50% DMSO.

e Pre-incubate 5 pL of the EGFR L858R/T790M enzyme with 0.5 pL of the serially diluted JBJ-
07-149 or DMSO control in a 384-well plate for 30 minutes at 27°C.[5]

« Initiate the kinase reaction by adding 45 pL of a pre-mixed solution containing ATP and the
peptide substrate to each well.[5]

o Monitor the reaction kinetics by measuring the fluorescence signal (Aex360/Aem485) every
71 seconds for a period of 30-120 minutes using a plate reader.[5]

o Determine the initial velocity of the reaction from the linear portion of the progress curves.

» Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope
model to determine the IC50 value.

Ba/F3 Cell Proliferation Assay

This cell-based assay assesses the ability of IBJ-07-149 to inhibit the proliferation of Ba/F3
cells engineered to be dependent on the activity of EGFR L858R/T790M for their survival and
growth.

Materials:
o Ba/F3 cells stably expressing EGFR L858R/T790M

e RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

e JBJ-07-149 stock solution in DMSO
o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo®)
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e Luminometer
Protocol:

e Seed the Ba/F3 EGFR L858R/T790M cells in 96-well plates at a density of approximately
3,000 cells per well.

 Allow the cells to adhere for 4 hours.

» Treat the cells with a serial dilution of JBJ-07-149 or a DMSO vehicle control.
 Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

» Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

e Add 100 pL of CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes
to induce cell lysis.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percentage of growth inhibition relative to the DMSO control and determine the
EC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Experimental Workflow Diagram
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Caption: Workflow for the in vitro evaluation of JBJ-07-149.

Role in PROTAC Development

JBJ-07-149 has served as the starting point for the development of a novel class of
therapeutics known as Proteolysis Targeting Chimeras (PROTACS).[1][2] Specifically, it was
used as the EGFR-binding ligand in the synthesis of DDC-01-163.[1][3][4] DDC-01-163 is a
bifunctional molecule that links IJBJ-07-149 to a ligand for the E3 ubiquitin ligase Cereblon
(CRBN), pomalidomide.[1] This design allows DDC-01-163 to recruit the CRBN E3 ligase to the
mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome.

This approach has shown enhanced potency in cellular assays compared to the parent inhibitor
JBJ-07-149, demonstrating the potential of targeted protein degradation to overcome drug
resistance.[2]
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Caption: Logical relationship in the development of DDC-01-163 from JBJ-07-149.

Conclusion

JBJ-07-149 is a significant research tool and a promising scaffold for the development of novel
therapeutics targeting drug-resistant EGFR mutations. Its allosteric mechanism of action
provides a distinct advantage in overcoming resistance mediated by mutations in the ATP-
binding pocket. Furthermore, its successful incorporation into the PROTAC DDC-01-163
highlights the versatility of this chemical scaffold and underscores the potential of targeted
protein degradation as a powerful strategy in oncology drug discovery. Further investigation
into the in vivo efficacy and safety profile of IBJ-07-149 and its derivatives is warranted to fully
elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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